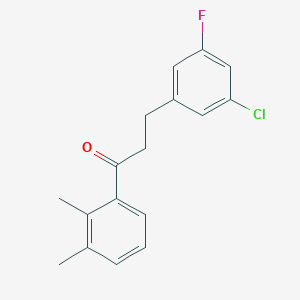

3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone

Description

3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone is a substituted propiophenone derivative featuring a phenyl ring with 3-chloro and 5-fluoro substituents and a second aromatic ring (propiophenone moiety) bearing 2'- and 3'-methyl groups. This structure combines electron-withdrawing halogens (Cl, F) and electron-donating methyl groups, influencing its physicochemical and reactivity profiles.

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-4-3-5-16(12(11)2)17(20)7-6-13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWQZVBPUGRTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644954 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-64-6 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone typically involves the use of propargyl bromides and aldehydes. A common method includes a Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes . This method is known for its high chemo-selectivity and compatibility with a broad range of substrates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable reactions such as the Cu-catalyzed, Mn-mediated propargylation suggests potential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include propargyl bromides, aldehydes, and various metal catalysts such as copper and manganese . The conditions often involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the propargylation reaction can yield homopropargyl alcohols and allenyl alcohols .

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Reactivity Insights :

- Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring increase the electrophilicity of the ketone, facilitating nucleophilic additions. Conversely, electron-donating groups (e.g., CH₃) may stabilize intermediates in hydrogenation reactions .

- Steric hindrance from 2',3'-dimethyl groups in the target compound likely slows hydrogenation compared to less hindered analogs like 3'-chloroacetophenone, which showed higher reactivity in catalytic hydrogenation studies .

Physicochemical Properties

Key data for the target compound and analogs (experimental or predicted):

*Estimated based on structural analogs .

Reactivity in Catalytic Hydrogenation

Evidence from analogous acetophenones reveals substituent-dependent reactivity:

- 3'-Chloroacetophenone: Achieved efficient hydrogenation due to balanced electronic and steric effects .

- 2'-Chloro-/4'-Chloroacetophenones: Lower reactivity attributed to steric hindrance (2'-Cl) or electronic deactivation (4'-Cl) .

- 2,2-Dimethylpropiophenone: Required prolonged reaction times for hydrogenation, suggesting steric challenges from geminal methyl groups .

Biological Activity

3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone, also known by its CAS number 898750-64-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H16ClF

- Molecular Weight : 290.76 g/mol

- Density : 1.177 g/cm³

- Boiling Point : 412.4ºC at 760 mmHg

- Flash Point : 203.2ºC

- Refractive Index : 1.56

These properties suggest a stable compound with potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of chlorine and fluorine substituents is particularly noteworthy, as they can enhance biological activity through various mechanisms.

-

Anticancer Activity :

- The compound has been studied for its inhibitory effects on specific kinases involved in cancer progression. For instance, similar compounds have shown significant inhibition of cyclin-dependent kinases (CDK) and tropomyosin receptor kinase A (TRKA), which are crucial in cell cycle regulation and cancer cell proliferation.

- In vitro studies demonstrated that compounds with similar structures achieved growth inhibition percentages (GI%) ranging from 43.9% to over 110% across various cancer cell lines, indicating potent anticancer properties .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Studies and Research Findings

A selection of studies highlights the biological activity of compounds structurally related to this compound:

| Study | Compound | Activity | IC50/Effect |

|---|---|---|---|

| Selvekumar et al., 2010 | Various Diarylpentanoids | Antibacterial | IZ = 10–20 mm against S. typhi |

| Recent Study on CDK Inhibitors | Pyrazolo[1,5-a]pyrimidines | Anticancer | GI% = 43.9–112% across cell lines |

| NO Inhibition Study | Various Compounds | Anti-inflammatory | IC50 = 10–20 µM |

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds often correlates with their structural features:

- Chlorine and fluorine substituents can significantly enhance lipophilicity and receptor binding affinity.

- Modifications in the phenyl ring structure influence the potency against specific biological targets, such as CDK and TRKA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.